Product packaging for 1-Bromo-2-(chloromethoxy)ethane(Cat. No.:CAS No. 1462-35-7)

1-Bromo-2-(chloromethoxy)ethane

Cat. No.: B074525
CAS No.: 1462-35-7
M. Wt: 173.43 g/mol
InChI Key: JYGASIIKRZJQEA-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethoxy)ethane is a versatile and highly reactive bifunctional alkylating agent of significant interest in synthetic organic chemistry and materials science. Its molecular structure, featuring both a bromoalkane and a chloromethoxy ether moiety, allows it to act as a short-chain linker, efficiently bridging two nucleophilic sites. This compound is primarily employed in the synthesis of complex organic molecules, heterocycles, and as a key building block for the creation of crown ethers and other macrocyclic compounds. Its core research value lies in its application as a crosslinking agent for polymers and biomolecules, facilitating the study of molecular interactions and the development of novel polymeric networks with specific physical properties. The mechanism of action involves nucleophilic substitution reactions (SN2), where the bromine and chlorine atoms are displaced by nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of stable ether or alkylamine linkages. Researchers utilize this compound to introduce spacer arms, modify surfaces, and create functionalized materials for advanced applications in drug delivery systems, chromatography, and catalysis. Proper handling in a controlled environment is essential due to its reactivity and potential as a lachrymator. This compound is intended for research purposes by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrClO B074525 1-Bromo-2-(chloromethoxy)ethane CAS No. 1462-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGASIIKRZJQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408541
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-35-7
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 2 Chloromethoxy Ethane

Historical Perspectives in Halogenated Ether Synthesis

The history of halogenated ether synthesis is intertwined with the development of anesthetics and specialized organic reagents. wikipedia.orgwikipedia.org Early methods for ether synthesis, such as the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis, provided the foundational chemistry. libretexts.orgyoutube.com The Williamson synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a cornerstone for creating unsymmetrical ethers. youtube.comresearchgate.net For a molecule like 1-bromo-2-(chloromethoxy)ethane, this would conceptually involve an alkoxide reacting with a halo-substituted electrophile.

The introduction of halogens into organic molecules has a long history, with early methods often relying on direct halogenation which could lack selectivity. sinocurechem.com The development of halogenated ethers for clinical use, such as methoxyflurane (B143068) and enflurane, spurred more refined synthetic techniques. wikipedia.organeskey.com These syntheses often involved the reaction of halogenated alcohols or alkenes with various reagents to build the ether linkage. For instance, the reaction of formaldehyde (B43269) with hydrogen chloride became a known method for producing chloromethyl groups, as seen in the Blanc chloromethylation of aromatic compounds. wikipedia.orgalfa-chemistry.com While not directly applied to aliphatic alcohols, this reaction highlights the established use of these reagents for creating chloromethoxy functionalities.

Modern Synthetic Routes and Reaction Optimizations

Modern synthetic approaches to this compound are not widely documented in mainstream literature, suggesting its status as a specialized laboratory chemical rather than a large-scale industrial product. However, a plausible and direct synthetic route involves the reaction of 2-bromoethanol (B42945) with formaldehyde and hydrogen chloride (HCl).

This reaction is an adaptation of acetal (B89532) formation chemistry. masterorganicchemistry.comyoutube.com In this process, the alcohol (2-bromoethanol) reacts with formaldehyde in the presence of an acid catalyst (HCl) to form a hemiacetal intermediate. This intermediate is then rapidly converted to the final α-chloroether product, this compound, by reaction with the chloride ions present from the HCl.

A key challenge in this synthesis is preventing side reactions, such as the formation of bis(2-bromoethyl) ether or other polymeric byproducts. Optimization of reaction conditions is therefore critical.

Catalytic Approaches in this compound Synthesis

The synthesis of α-chloroethers like this compound is inherently acid-catalyzed. Hydrogen chloride serves not only as a reagent but also as the catalyst. The acid protonates the formaldehyde carbonyl group, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol. youtube.com

Lewis acids such as zinc chloride (ZnCl₂), which are used in related reactions like the Blanc chloromethylation and the synthesis of haloalkyl ethers from acetals, could also serve as effective catalysts. wikipedia.orgresearchgate.net The use of a Lewis acid could potentially allow for milder conditions and improved selectivity. The choice of catalyst can be crucial in managing the reaction rate and minimizing undesired side products.

Table 1: Comparison of Potential Catalysts in α-Chloroether Synthesis

Catalyst Type Role in Reaction Potential Advantages
Hydrogen Chloride (HCl) Brønsted Acid Protonates formaldehyde, provides chloride nucleophile. Readily available, dual-purpose reagent and catalyst.
Zinc Chloride (ZnCl₂) Lewis Acid Coordinates with formaldehyde carbonyl to increase electrophilicity. May offer higher selectivity and milder conditions. researchgate.net
Sulfuric Acid (H₂SO₄) Brønsted Acid Strong protonating agent. Effective catalyst, but does not provide chloride ions. youtube.com
Cerium(III) trifluoromethanesulfonate Lewis Acid Effective catalyst for acetalization of ketones. organic-chemistry.org High catalytic activity, potentially useful for complex substrates.

Solvent Effects and Reaction Condition Control

The choice of solvent can significantly influence the outcome of ether and acetal syntheses. acs.org In the case of reacting 2-bromoethanol with formaldehyde and HCl, the reaction may be performed with minimal or no additional solvent, using the alcohol reactant in excess. However, the use of a non-polar, aprotic solvent could be beneficial. Non-polar solvents can favor Sₙ2-type mechanisms and suppress the formation of undesired carbocation intermediates that might arise in more polar environments. acs.org

Temperature control is also paramount. The reaction is likely exothermic, and maintaining a low temperature (e.g., using an ice bath) during the initial addition of reagents helps to control the reaction rate and prevent the formation of byproducts. chemicalbook.com Subsequent gentle heating may be required to drive the reaction to completion. chemicalbook.com

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound involves several considerations to enhance safety and sustainability. msu.edudokumen.pub

Atom Economy : The direct addition of 2-bromoethanol to formaldehyde and HCl represents a high atom economy pathway, as all reactants are, in principle, incorporated into the final product or are simple byproducts like water. acs.org

Use of Less Hazardous Reagents : A primary concern in α-chloroether synthesis is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) from the self-condensation of formaldehyde and HCl. wikipedia.org Synthetic design must prioritize conditions that minimize or eliminate the formation of BCME. Using chloromethyl methyl ether as an alternative reagent is also avoided due to its toxicity. wikipedia.org

Catalysis over Stoichiometric Reagents : Employing a catalyst in small amounts is preferable to using stoichiometric reagents. In this synthesis, HCl acts as both a catalyst and a reagent. Optimizing the process to use only a catalytic amount of a stronger acid, with a separate chloride source, could be a green alternative, though this would add complexity.

Energy Efficiency : Conducting the reaction at ambient temperature or with minimal heating reduces energy consumption. acs.org The initial exothermic phase of the reaction should be managed through cooling rather than being allowed to proceed uncontrolled.

Chemo-, Regio-, and Stereoselective Synthesis Strategies

The structure of this compound necessitates precise control over the placement of its functional groups.

Chemoselectivity : The synthesis must selectively form an O-chloroacetal rather than reacting at the C-Br bond. The proposed route, starting with 2-bromoethanol, achieves this. The hydroxyl group is a much more effective nucleophile for attacking the protonated formaldehyde than the bromide ion, ensuring the ether linkage is formed correctly. The subsequent conversion of the hemiacetal to the chloroether is a standard, rapid transformation under acidic chloride conditions.

Regioselectivity : The synthesis is inherently regioselective when starting with 2-bromoethanol. The bromine atom is pre-positioned on the ethyl group, and the chloromethoxy group is formed on the oxygen atom. This avoids the formation of isomers like 1-chloro-2-(bromomethoxy)ethane.

Stereoselectivity : The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Scale-Up and Industrial Production Research Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that must be addressed. catsci.comlabmanager.comscribd.comprimescholars.com

Safety and Hazard Analysis : The primary hazard is the potential for a runaway reaction due to the exothermicity of the acetal formation. catsci.com As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. catsci.com A thorough calorimetric study would be required to understand the heat flow and design an adequate cooling system. Furthermore, the handling of corrosive hydrogen chloride and the potential formation of highly toxic bis(chloromethyl) ether require strict engineering controls and monitoring. wikipedia.org

Reagent and Materials Sourcing : The commercial availability and cost of starting materials, particularly 2-bromoethanol, would need to be evaluated for large-scale production. catsci.com The choice of reactor materials is also critical; glass-lined or Hastelloy reactors would be necessary to withstand the corrosive acidic conditions. scribd.com

Process Control and Optimization : On a large scale, the rate of reagent addition must be carefully controlled to manage the exotherm. scribd.com Mixing efficiency also becomes a critical parameter to ensure uniform reaction conditions and prevent localized "hot spots" that could lead to byproduct formation. thechemicalengineer.com Real-time analytical monitoring could be implemented to track the reaction's progress and ensure completion.

Work-up and Purification : The laboratory-scale work-up, involving quenching with an ice/water mixture, neutralization with a base like sodium bicarbonate, and solvent extraction, would need to be adapted for industrial scale. chemicalbook.com This includes managing large volumes of aqueous waste. Purification by distillation would be the likely method on a large scale, requiring optimization of pressure and temperature to isolate the product without decomposition.

Table 2: Key Considerations for Scale-Up

Parameter Laboratory Scale (grams) Industrial Scale (kilograms/tons) Key Challenges
Heat Transfer High surface area-to-volume ratio; efficient heat dissipation via bath. labmanager.com Low surface area-to-volume ratio; requires jacketed reactors and cooling systems. catsci.com Preventing runaway reactions.
Reagent Addition Manual addition via dropping funnel. Controlled, automated pumping; addition rate is critical. scribd.com Maintaining temperature control.
Mixing Magnetic or overhead stirring; generally efficient. Mechanical agitation; impeller design and speed are crucial for homogeneity. thechemicalengineer.com Avoiding localized hot spots and poor mixing.
Safety Performed in a fume hood. labmanager.com Requires closed systems, specialized handling procedures for HCl, and monitoring for BCME. Handling of corrosive/toxic materials and byproducts.
Purification Flash chromatography or simple distillation. Fractional distillation under vacuum. Achieving high purity without thermal decomposition.

Reactivity and Mechanistic Studies of 1 Bromo 2 Chloromethoxy Ethane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for haloalkanes. In 1-Bromo-2-(chloromethoxy)ethane, two sites are susceptible to nucleophilic attack: the carbon bonded to the bromine atom and the carbon bonded to the chlorine atom.

Mechanisms of Carbon-Halogen Bond Cleavage (SN1, SN2 Pathways)

The structure of this compound, which features halogens attached to primary carbons, strongly favors the SN2 (Substitution Nucleophilic Bimolecular) pathway over the SN1 (Substitution Nucleophilic Unimolecular) pathway.

SN2 Mechanism: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (a halide ion) departs. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, being a primary haloalkane, there is minimal steric hindrance around the carbon-halogen bonds, making it accessible to nucleophilic attack. quora.comlearncbse.in The SN2 reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.org

SN1 Mechanism: This pathway involves a two-step process, with the initial, rate-determining step being the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by a nucleophile. Primary carbocations are highly unstable, making the SN1 mechanism energetically unfavorable for primary haloalkanes like this compound. khanacademy.org

Relative Reactivity of Bromine versus Chlorine Substituents

In a molecule containing multiple types of halogens, the rate of nucleophilic substitution is primarily determined by the strength of the carbon-halogen bond; the weaker the bond, the better the leaving group and the faster the reaction. libretexts.orgstackexchange.com The C-Br bond is significantly weaker than the C-Cl bond, as reflected in their respective bond energies. savemyexams.com

BondBond Energy (kJ/mol)
C–Cl346
C–Br290
C–I228
(Data sourced from reference savemyexams.com)

Consequently, the bromide ion is a better leaving group than the chloride ion. In nucleophilic substitution reactions of this compound, the nucleophile will preferentially attack the carbon atom bonded to the bromine. stackexchange.comthestudentroom.co.uk This selectivity makes it possible to replace the bromine atom while leaving the chloromethoxy group intact, provided the reaction conditions are carefully controlled.

Impact of Neighboring Group Participation

The ether oxygen atom in this compound is suitably positioned to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. vedantu.com This can significantly influence the reaction's rate and mechanism.

In this molecule, the oxygen atom's lone pair of electrons can attack the electrophilic carbon attached to the bromine in an intramolecular SN2 reaction. This displaces the bromide ion and forms a cyclic oxonium ion intermediate (a five-membered ring). libretexts.org This initial step is often faster than direct attack by an external nucleophile. The resulting strained cyclic intermediate is then readily opened by an external nucleophile in a second SN2 step. libretexts.org

The key consequences of NGP are:

Elimination Reactions

When treated with a base, haloalkanes can undergo elimination reactions to form alkenes. This process is also known as dehydrohalogenation. pressbooks.pub

Beta-Elimination Pathways and Product Selectivity

For this compound, the bromine atom is the more likely leaving group. The carbon atom to which it is attached is the alpha (α) carbon, and the adjacent carbon (part of the ethyl group) is the beta (β) carbon. organicmystery.com In a β-elimination reaction, a base abstracts a proton from the β-carbon, while the bromide ion departs from the α-carbon. organicmystery.comdoubtnut.com

This process occurs in a concerted fashion in the E2 (Elimination Bimolecular) mechanism, which is favored by strong bases. youtube.com The elimination reaction of this compound would yield vinyl chloromethyl ether and HBr.

Influence of Base Properties and Reaction Conditions

The competition between substitution (SN2) and elimination (E2) is heavily influenced by the nature of the base and the reaction conditions. youtube.com

ConditionFavored ReactionRationale
Base
Strong, sterically hindered base (e.g., potassium tert-butoxide)E2 EliminationThe base is too bulky to act as a nucleophile but can effectively remove a β-proton. youtube.com
Strong, unhindered base (e.g., hydroxide (B78521), alkoxide)SN2 & E2 CompetitionActs as both a strong base and a good nucleophile. The outcome depends on other factors like temperature and substrate structure. organicmystery.com
Weak base, good nucleophile (e.g., CN⁻, I⁻)SN2 SubstitutionLacks the strength to readily abstract a β-proton, favoring nucleophilic attack. swotrevision.com
Solvent
Ethanolic/AlcoholicE2 EliminationAn alcoholic solution of KOH, for example, contains alkoxide ions which are a stronger base than hydroxide ions, favoring elimination. organicmystery.comyoutube.com
AqueousSN2 SubstitutionIn an aqueous solution, the base is solvated, which reduces its basicity and favors its action as a nucleophile. youtube.comorganicmystery.com
Temperature
High TemperatureE2 EliminationElimination reactions generally have a higher activation energy and benefit more from increased temperature as more entropy is created. youtube.com
Low TemperatureSN2 SubstitutionLower temperatures favor the less entropically demanding substitution pathway. youtube.com

Alkylation Capabilities

The primary reactivity of this compound stems from its potential as an alkylating agent. The carbon-bromine and carbon-chlorine bonds are polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles.

This compound serves as a bifunctional electrophile. The differential reactivity of the C-Br and C-Cl bonds allows for sequential or selective reactions. Generally, the carbon-bromine bond is more labile and thus more susceptible to nucleophilic substitution than the carbon-chlorine bond. This is attributed to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion compared to the chloride ion.

In typical nucleophilic substitution reactions, a nucleophile will preferentially displace the bromide. This allows for the introduction of a 2-(chloromethoxy)ethyl group onto a variety of substrates. The remaining chloromethoxy functionality can then be retained for subsequent transformations or be involved in further reactions under more forcing conditions or with specific reagents. This stepwise reactivity is a valuable tool in the construction of more complex molecular architectures.

The electrophilic nature of this compound facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation:

Organometallic reagents, such as Grignard reagents (R-MgX) and organocuprates (R₂CuLi), are potent carbon nucleophiles that can react with the bromoethyl moiety of this compound. These reactions extend the carbon chain and introduce new functional groups. For instance, the reaction with a Grignard reagent would proceed via a nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a new C-C bond.

ReactantNucleophileProductBond Formed
This compoundR-MgXR-CH₂CH₂-O-CH₂ClC-C
This compoundR₂CuLiR-CH₂CH₂-O-CH₂ClC-C

Carbon-Heteroatom Bond Formation:

A wide range of heteroatom nucleophiles can react with this compound to form stable C-X bonds. These include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), amines (R₂NH), and azides (N₃⁻). The substitution reaction typically follows an S_N2 pathway, especially with primary alkyl halides like the bromoethyl group in this molecule.

NucleophileProductBond Formed
RO⁻RO-CH₂CH₂-O-CH₂ClC-O
ArO⁻ArO-CH₂CH₂-O-CH₂ClC-O
RS⁻RS-CH₂CH₂-O-CH₂ClC-S
R₂NHR₂N-CH₂CH₂-O-CH₂ClC-N
N₃⁻N₃-CH₂CH₂-O-CH₂ClC-N

These reactions are fundamental in the synthesis of various functionalized ethers, thioethers, and amines, which are important intermediates in medicinal chemistry and materials science.

Ether Cleavage and Related Reactions

The ether linkage in this compound can be cleaved under specific conditions, most commonly with strong acids. masterorganicchemistry.com The mechanism of ether cleavage is highly dependent on the structure of the ether and the reaction conditions. masterorganicchemistry.com

For a primary ether like the one present in this compound, the cleavage typically proceeds through an S_N2 mechanism. masterorganicchemistry.com The first step involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. masterorganicchemistry.com

In the case of this compound, there are two potential sites for nucleophilic attack after protonation of the ether oxygen. The attack can occur at the carbon of the bromoethyl group or the carbon of the chloromethyl group. The regioselectivity of this cleavage would be influenced by the electronic and steric environment of each carbon center. The chloromethyl group is generally more reactive towards nucleophilic attack than a simple methyl group due to the inductive effect of the chlorine atom.

A plausible reaction sequence for the cleavage of the ether bond is as follows:

Protonation of the ether oxygen: Br-CH₂CH₂-O-CH₂Cl + H-X → [Br-CH₂CH₂-OH⁺-CH₂Cl] X⁻

Nucleophilic attack: The halide anion (X⁻) can then attack either of the electrophilic carbons adjacent to the protonated oxygen.

Path A (Attack at the chloromethyl carbon): X⁻ + C(H₂)Cl-O⁺H-CH₂CH₂-Br → X-CH₂Cl + HO-CH₂CH₂-Br

Path B (Attack at the bromoethyl carbon): X⁻ + C(H₂)H₂-O⁺H-CH₂Cl → X-CH₂CH₂-Br + HO-CH₂Cl

The relative rates of these two pathways would determine the product distribution. Further reaction of the resulting haloalcohols with excess acid could lead to the formation of dihalogenated products.

Investigations into Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics of this compound are not extensively reported in the publicly available literature. However, general principles of physical organic chemistry can be applied to predict its behavior.

Kinetics:

The rates of the nucleophilic substitution reactions involving this compound would be expected to follow second-order kinetics, characteristic of S_N2 reactions. The rate would be dependent on the concentration of both the substrate and the nucleophile.

Rate = k[Br-CH₂CH₂-O-CH₂Cl][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nucleophile: The strength and steric hindrance of the nucleophile. Stronger, less hindered nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate S_N2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

Thermodynamics:

Without specific experimental data, quantitative analysis of the kinetics and thermodynamics of reactions involving this compound remains speculative. Further experimental studies are required to elucidate the precise rate constants, activation energies, and thermodynamic parameters for its various transformations.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The presence of a bromo, a chloro, and a chloromethoxy group on a two-carbon chain makes 1-bromo-2-(chloromethoxy)ethane a highly reactive and adaptable intermediate for the synthesis of a wide array of complex organic molecules. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for ether cleavage or modification, provides synthetic chemists with a powerful tool for molecular elaboration.

Halogenated compounds are crucial in the pharmaceutical industry, often forming the backbone of or key intermediates for active pharmaceutical ingredients (APIs). The incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific research detailing the use of this compound in the synthesis of marketed drugs is not extensively documented, its structural motifs are found in various therapeutic agents. For instance, the bromo- and chloro- functionalities can be sequentially substituted by different nucleophiles to build molecular complexity. This di-functional nature is advantageous in constructing molecules with multiple points of diversification.

Analogous haloethers are utilized in the synthesis of antiviral nucleoside analogues. nih.gov For example, the core structure of this compound can be envisioned as a precursor to modified sugar mimics or acyclic side chains that are subsequently attached to nucleobases. The ether oxygen can participate in forming ring structures, while the halogens provide handles for coupling reactions. Research on similar bromo- and chloro-substituted ethyl derivatives has shown their utility in creating compounds with antiviral and cytotoxic activity.

The general synthetic strategy would involve the selective reaction of either the bromine or chlorine atom with a nucleophilic species, followed by further transformation of the remaining halogen and the chloromethoxy group. This controlled, stepwise approach is fundamental in the multi-step synthesis of complex pharmaceutical compounds.

The development of novel agrochemicals, including herbicides, insecticides, and fungicides, heavily relies on the synthesis of new molecular scaffolds with enhanced efficacy and improved environmental profiles. Halogenated compounds play a significant role in this field, with a large percentage of modern agrochemicals containing at least one halogen atom. researchgate.netresearchgate.net

For example, analogous halogenated ethers are used as precursors for pyridylpyrazole compounds and anthranilamide pesticides. google.com The synthetic utility of this compound would lie in its ability to act as a bifunctional electrophile. It can react with various nucleophiles, such as amines, phenols, and thiols, to introduce the bromo- and chloro-substituted ethyl ether moiety into a larger molecular framework. This moiety can then be further modified to generate a library of potential agrochemical candidates for screening.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing at least one heterocyclic ring. sciencepublishinggroup.comresearchgate.netresearchgate.net The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems.

The two halogen atoms can participate in cyclization reactions with dinucleophiles to form saturated or unsaturated heterocyclic rings. For instance, reaction with a diamine could potentially lead to the formation of piperazine (B1678402) or other diazacycloalkane derivatives. Similarly, reaction with a compound containing both a hydroxyl and an amino group could yield morpholine (B109124) analogs.

Furthermore, the chloromethoxy group can itself be a reactive handle. Under certain conditions, it can be converted to a hydroxyl group, which can then participate in intramolecular cyclization reactions. The ability to form diverse heterocyclic structures from a single, readily available building block is a significant advantage in discovery chemistry.

Role in Polymer Chemistry and Functional Material Design

The incorporation of specific functional groups into polymer chains is a key strategy for designing materials with tailored properties. This compound, with its halogen atoms and ether linkage, can be used to modify existing polymers or as a monomer in the synthesis of new functional polymers.

Halogenated polymers are a well-established class of materials with numerous applications. google.com The introduction of bromine and chlorine atoms into a polymer backbone or as side chains can significantly alter its properties. This compound can be used as a grafting agent to introduce these halogens onto a pre-existing polymer chain. For example, a polymer with nucleophilic side groups could react with this compound to attach the bromo- and chloro-substituted ethyl ether moiety.

Alternatively, this compound could potentially be used in polymerization reactions. For example, under conditions that favor the reaction of both halogen atoms, it could act as a cross-linking agent. The ether linkage would become part of the polymer network, influencing its flexibility and thermal stability.

Flame Retardancy: One of the most important applications of halogenated compounds in polymer science is to impart flame retardancy. wikipedia.org Brominated and chlorinated compounds are effective flame retardants as they can interrupt the combustion cycle in the gas phase. When the polymer is heated, the carbon-halogen bonds break, releasing halogen radicals. These radicals can scavenge the high-energy H• and OH• radicals in the flame, thus inhibiting the chain reaction of combustion. nih.gov

The incorporation of this compound into a polymer would be expected to enhance its flame retardant properties due to the presence of both bromine and chlorine. Brominated flame retardants are generally more effective than their chlorinated counterparts, so even a small amount of bromine can have a significant impact. nih.gov

Utilization in Specialty Chemical Manufacturing

Data on the application of this compound in the synthesis of specific specialty chemicals is currently unavailable in the reviewed literature.

This scarcity of information prevents the compilation of a detailed data table outlining its specific uses, the types of specialty chemicals produced, and the associated research findings.

Toxicological and Biological Mechanism Research of 1 Bromo 2 Chloromethoxy Ethane

Elucidation of Toxicokinetics and Toxicodynamics

The study of how a substance moves through and affects a living organism is crucial for understanding its potential toxicity. For 1-Bromo-2-(chloromethoxy)ethane, direct research is scarce; therefore, its toxicokinetic and toxicodynamic profile is inferred from related halogenated compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

The ADME profile of a chemical dictates its concentration and persistence in the body, which are key determinants of its toxic potential.

Absorption: Based on its chemical structure as a relatively small, lipophilic haloether, it is anticipated that this compound can be readily absorbed through inhalation, ingestion, and dermal contact. Halogenated hydrocarbons are generally well-absorbed via these routes.

Distribution: Following absorption, this compound would likely be distributed to various tissues. Due to its expected lipophilicity, it may accumulate in fatty tissues. The distribution patterns of other halogenated hydrocarbons show a tendency for localization in the liver, kidneys, and nervous system, which are also potential targets for this compound.

Metabolism: The metabolism of this compound is expected to occur primarily in the liver and involve two main pathways, similar to other haloalkanes and haloethers. ornl.gov

Cytochrome P450 (CYP450)-mediated oxidation: This pathway is a common route for the metabolism of many foreign compounds. For halogenated hydrocarbons, CYP450 enzymes, particularly CYP2E1, can catalyze the oxidation of the molecule. nih.govtandfonline.com This process can lead to the formation of reactive metabolites, such as aldehydes and free radicals. For instance, the structurally similar 1-bromo-2-chloroethane (B52838) is metabolized via CYP450 oxidation. ornl.gov

Glutathione (B108866) (GSH) conjugation: Direct conjugation with glutathione, catalyzed by glutathione-S-transferases (GSTs), is another significant metabolic pathway for halogenated alkanes. nih.gov This process can serve as a detoxification mechanism by making the compound more water-soluble and easier to excrete. However, in some cases, the resulting glutathione conjugates can be further metabolized to form reactive and toxic species. nih.gov The metabolism of 1-bromo-2-chloroethane is known to be enhanced by GST, indicating the formation of mutagenic metabolites through this pathway. nih.gov

Excretion: The metabolites of this compound, being more water-soluble than the parent compound, are expected to be excreted primarily through the urine. A smaller portion may be eliminated through feces or as volatile compounds in expired air.

Metabolic Activation and Detoxification Mechanisms

The balance between metabolic activation and detoxification is a critical factor in determining the ultimate toxicity of a chemical.

Metabolic Activation: The biotransformation of this compound can lead to the formation of chemically reactive intermediates, a process known as metabolic activation.

Formation of Reactive Aldehydes and Radicals: Oxidation by CYP450 can generate reactive species. For example, the metabolism of dibromoalkanes by cytochrome P450 produces bromoaldehydes, which are toxic and can bind to cellular macromolecules. nih.gov Similarly, the metabolism of carbon tetrachloride by CYP2E1 generates the highly reactive trichloromethyl radical (CCl3•), which can initiate lipid peroxidation and bind to cellular components. nih.govtandfonline.com It is plausible that the metabolism of this compound could generate analogous reactive intermediates.

Formation of Episulfonium Ions: The glutathione conjugate of vicinal dihaloalkanes, such as 1-bromo-2-chloroethane, can be unstable and rearrange to form a reactive episulfonium ion. nih.gov This electrophilic intermediate is capable of alkylating DNA and other macromolecules, leading to genotoxicity.

Detoxification Mechanisms: The primary detoxification pathway for this compound and its reactive metabolites is likely conjugation with glutathione. This process increases their water solubility and facilitates their excretion. However, as noted above, this pathway can also lead to the formation of toxic intermediates. The activity of enzymes such as aldehyde dehydrogenase is also crucial for detoxifying aldehydic metabolites that may be formed during CYP450-mediated oxidation. nih.gov

Table 1: Inferred Metabolic Pathways of this compound

Metabolic PathwayEnzyme SystemPotential MetabolitesToxicological Significance
Oxidation Cytochrome P450 (e.g., CYP2E1)Bromo- and chloro-aldehydes, free radicalsMetabolic activation, formation of reactive species that can cause cellular damage.
Conjugation Glutathione-S-transferases (GSTs)Glutathione conjugatesPrimarily detoxification, but can lead to the formation of reactive episulfonium ions.

Molecular Mechanisms of Cellular Toxicity

The interaction of a toxic substance or its metabolites with cellular components at the molecular level is the basis of its toxicity. The following sections describe the potential molecular mechanisms of cellular toxicity for this compound, extrapolated from related compounds.

Interaction with DNA, Proteins, and Lipids

Reactive metabolites of halogenated hydrocarbons are known to covalently bind to essential cellular macromolecules, leading to cellular dysfunction.

DNA Adducts: The formation of DNA adducts by reactive metabolites is a key mechanism of genotoxicity and carcinogenicity for many halogenated alkanes. The episulfonium ion, potentially formed from the glutathione conjugate of this compound, is a potent electrophile that can react with nucleophilic sites in DNA bases. nih.gov DNA damage has been observed in cells exposed to 1-bromo-2-chloroethane in the presence of GSTs. nih.gov Adduct formation between the trichloromethyl radical from carbon tetrachloride and DNA is also a known initiator of hepatic cancer. nih.govtandfonline.com

Protein Adducts: Reactive metabolites can also bind to proteins, impairing their function. This can affect enzymes involved in critical cellular processes, structural proteins, and signaling proteins. The bromoaldehydic metabolites of dibromoalkanes are known to bind to cellular macromolecules, contributing to their cytotoxicity. nih.gov

Lipid Peroxidation: The generation of free radicals during the metabolism of halogenated hydrocarbons can initiate lipid peroxidation, a chain reaction that damages cellular membranes. nih.govtandfonline.com This process can lead to increased membrane permeability, loss of cellular ion homeostasis, and ultimately cell death. Dibromoalkane-induced cytotoxicity is associated with lipid peroxidation. nih.gov

Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of toxicity for many chemicals.

The metabolism of halogenated hydrocarbons by cytochrome P450 is a known source of ROS. mdpi.com The reaction of the trichloromethyl radical with oxygen to form the trichloromethylperoxy radical (CCl3OO•) is a key step in carbon tetrachloride-induced lipid peroxidation. nih.govtandfonline.com It is plausible that the metabolism of this compound could also lead to the generation of ROS, contributing to oxidative stress. This oxidative stress can damage lipids, proteins, and DNA, and disrupt cellular signaling pathways. mdpi.com

Induction of Apoptosis and Necrosis

Cell death can occur through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis: Exposure to toxic chemicals can trigger apoptosis through various mechanisms, including DNA damage and oxidative stress. Many halogenated compounds have been shown to induce apoptosis in different cell types. nih.gov For instance, the activation of caspase-3 and -7, key executioner enzymes in the apoptotic cascade, has been observed following treatment with certain local anesthetics that can induce apoptosis. plos.org It is conceivable that significant cellular damage caused by this compound or its metabolites could activate apoptotic signaling pathways.

Necrosis: At higher concentrations or with more severe cellular damage, necrosis may be the predominant mode of cell death. Necrosis is often associated with extensive membrane damage, loss of cellular integrity, and inflammation. The cytotoxicity of dibromoalkanes, which involves lipid peroxidation and damage to cellular membranes, can lead to cell lysis, a hallmark of necrosis. nih.gov

Table 2: Potential Molecular Mechanisms of this compound Toxicity

MechanismDescriptionConsequence
Macromolecule Adduction Covalent binding of reactive metabolites to DNA, proteins, and lipids.Genotoxicity, enzyme inhibition, impaired cellular function, membrane damage.
Oxidative Stress Imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses.Damage to cellular components, disruption of signaling pathways.
Apoptosis Programmed cell death triggered by cellular damage.Elimination of damaged cells.
Necrosis Uncontrolled cell death resulting from severe cellular injury.Cell lysis and inflammation.

Genotoxicity and Mutagenicity Assessments

No studies were found that specifically investigate the genotoxic or mutagenic potential of this compound. Such assessments are crucial for understanding a chemical's ability to cause DNA or chromosomal damage, which can lead to mutations and potentially cancer. Standard assays for genotoxicity include the Ames test (bacterial reverse mutation assay), in vitro and in vivo chromosomal aberration tests, and the micronucleus test. Without these, the genotoxic profile of this compound remains unknown.

Carcinogenesis Potential and Tumorigenic Pathways

There are no available studies on the carcinogenic potential of this compound in animal models or any epidemiological data in humans. Long-term bioassays, typically conducted in rodents, are necessary to determine if a chemical can cause cancer. Furthermore, research into the potential tumorigenic pathways, such as the activation of oncogenes or the inactivation of tumor suppressor genes, has not been conducted for this compound.

Reproductive and Developmental Toxicity Studies

Information regarding the effects of this compound on reproductive health and development is not available. Reproductive toxicity studies typically examine effects on fertility, mating behavior, and reproductive organ function in adult organisms. Developmental toxicity studies focus on adverse effects on the developing offspring, including birth defects and functional impairments, resulting from parental exposure. The potential for this compound to act as a reproductive or developmental toxicant has not been evaluated.

Neurotoxicity and Organ-Specific Toxicity Mechanisms (e.g., Testicular, Respiratory)

There is no research available on the potential neurotoxic effects of this compound. Additionally, no studies have been identified that investigate its specific toxicity mechanisms in target organs such as the testes or the respiratory system. While some safety data sheets may indicate potential respiratory irritation, detailed mechanistic studies are absent. ornl.gov

In Vitro and In Vivo Model Development for Toxicity Assessment

No specific in vitro (cell-based) or in vivo (animal) models have been developed or reported for the explicit purpose of assessing the toxicity of this compound. The development of such models is essential for systematically investigating the toxicological properties of a chemical and understanding its mechanisms of action.

Data on the toxicological properties of this compound is not available in the public domain. The table below reflects this lack of information.

Toxicological Endpoint Assay/Model Findings for this compound
Genotoxicity/Mutagenicity Ames Test, Chromosomal Aberration, Micronucleus Test No data available
Carcinogenicity Long-term animal bioassays No data available
Reproductive Toxicity Fertility and reproduction studies No data available
Developmental Toxicity Prenatal developmental toxicity studies No data available
Neurotoxicity Neurobehavioral and neuropathological studies No data available

Environmental Fate, Transport, and Ecotoxicological Dynamics

Environmental Release Pathways and Sources

Information detailing the specific pathways and sources of environmental release for 1-Bromo-2-(chloromethoxy)ethane is not documented in available scientific literature. As a result, its potential entry points into the environment, whether from industrial manufacturing, use, or disposal, remain unknown.

Atmospheric Chemistry and Degradation Processes

The atmospheric journey of this compound, a critical component of its environmental profile, has not been the subject of published research.

Reaction with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)

There are no available studies on the reaction kinetics of this compound with key atmospheric oxidants such as hydroxyl radicals (•OH) or ozone (O₃). This lack of data prevents the estimation of its atmospheric chemical lifetime and the identification of its primary degradation products in the troposphere.

Photolytic Degradation Pathways

The potential for this compound to undergo direct photolysis, a process where a molecule is broken down by absorbing solar radiation, has not been investigated. The ultraviolet (UV) absorption spectrum of the compound, which is necessary to determine its photolytic potential, is not available in the literature.

Atmospheric Lifetime and Transport Modeling

Due to the absence of data on its reaction rates with atmospheric oxidants and its photolytic degradation, the atmospheric lifetime of this compound cannot be calculated. Consequently, any modeling of its long-range transport potential would be purely speculative.

Aquatic Environmental Behavior

The behavior of this compound in aquatic ecosystems is another area lacking scientific investigation.

Volatilization from Water Bodies

Specific data on the rate of volatilization of this compound from water bodies are not available. While its physical and chemical properties, such as vapor pressure and water solubility, would influence this process, experimental or modeled data on its Henry's Law constant, a key parameter for assessing volatilization, are not published.

Abiotic Transformation Processes (e.g., Hydrolysis)

Limited specific data exists for the hydrolysis of this compound. However, as an alpha-chloroether, it is anticipated to undergo rapid hydrolysis. The chloromethoxy group is highly reactive towards water. This reactivity is a known characteristic of related alpha-chloroethers like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), which hydrolyze rapidly in aqueous environments. canada.canih.govacs.orgacs.orgnih.govinchem.orgpublications.gc.ca The hydrolysis of this compound would likely yield 2-bromoethanol (B42945), formaldehyde (B43269), and hydrochloric acid as primary products. Due to this expected rapid hydrolysis, the persistence of the parent compound in water is predicted to be very short.

Table 1: Hydrolysis Data for this compound

ParameterValueConditionsReference
Hydrolysis Half-life Data not availableNot applicable
Primary Hydrolysis Products Data not availableNot applicable

Note: No experimental or predicted quantitative data for the hydrolysis of this compound are available in the reviewed literature.

Sorption to Sediments and Suspended Particulates

Specific studies on the sorption of this compound to sediments and suspended particulates have not been identified in the available scientific literature. The extent of sorption is generally influenced by the compound's octanol-water partition coefficient (Log Kow) and the organic carbon content of the solids. While a LogP value of 1.59 is reported, which suggests a moderate potential for sorption, the rapid hydrolysis of the compound would likely be the dominant process, limiting significant partitioning to sediment. lookchem.com

Table 2: Sediment and Particulate Sorption Data for this compound

ParameterValueSoil/Sediment TypeReference
Soil Adsorption Coefficient (Koc) Data not availableNot applicable
Freundlich Adsorption Coefficient (Kf) Data not availableNot applicable

Note: No data on the sorption of this compound to sediments or suspended particulates are available in the reviewed literature.

Soil Environmental Behavior

The behavior of this compound in the soil environment is expected to be a complex interplay of volatilization, leaching, and adsorption, with the abiotic transformation via hydrolysis also playing a crucial role.

Volatilization from Soil Surfaces

There are no specific experimental data on the volatilization of this compound from soil surfaces. However, its vapor pressure and Henry's Law constant would be the determining factors. For similar, small halogenated alkanes, volatilization can be a significant dissipation pathway from both moist and dry soil surfaces. nih.govornl.gov Given its chemical structure, it is plausible that this compound has a tendency to volatilize, but this would be in competition with its rapid hydrolysis in moist soils.

Leaching Potential and Groundwater Contamination

The potential for this compound to leach into groundwater is dependent on its persistence in the soil and its mobility. Chemicals with low soil sorption coefficients (Koc) are generally more mobile and have a higher leaching potential. chemsafetypro.com While no specific Koc value is available for this compound, its expected rapid hydrolysis would significantly reduce the amount of the parent compound available for transport through the soil profile, thereby limiting the risk of groundwater contamination by the intact substance. However, its degradation products could potentially be mobile.

Adsorption to Soil Organic Matter and Minerals

Detailed studies on the adsorption of this compound to soil organic matter and minerals are not available. For organic compounds, adsorption is often positively correlated with the soil's organic matter content and the compound's hydrophobicity (indicated by Log Kow). usda.govresearchgate.netrsc.org The reported LogP of 1.59 suggests some affinity for organic matter. lookchem.com However, as with other environmental fate processes, the rapid hydrolysis of the chloromethoxy group is expected to be the dominant factor influencing its persistence and interaction with soil components.

Table 3: Soil Mobility and Adsorption Parameters for this compound

ParameterPredicted ValueMethodReference
Soil Adsorption Coefficient (Koc) Data not availableNot applicable
Groundwater Ubiquity Score (GUS) Data not availableNot applicable

Note: No quantitative data for the soil environmental behavior of this compound are available in the reviewed literature.

Biodegradation Studies in Various Environmental Compartments

No studies on the biodegradation of this compound in soil, water, or other environmental compartments have been found in the scientific literature. While some haloalkanes and ethers can be biodegraded under certain conditions, the high reactivity of the alpha-chloroether functional group suggests that abiotic hydrolysis is likely to be a much faster degradation pathway than any microbial process. Therefore, the role of biodegradation in the environmental fate of this specific compound is presumed to be minor.

Table 4: Biodegradation Data for this compound

EnvironmentHalf-lifePathwayReference
Aerobic Water Data not availableNot applicable
Anaerobic Sediment Data not availableNot applicable
Soil Data not availableNot applicable

Note: No data on the biodegradation of this compound are available in the reviewed literature.

Ecotoxicological Effects on Aquatic and Terrestrial Biota

The ecotoxicological profile of this compound is not well-documented in experimental literature. However, based on its chemical structure as a halogenated ether, predictions about its potential impact on aquatic and terrestrial organisms can be inferred from data on analogous compounds and through computational toxicology models. Halogenated organic compounds, as a class, are known for their potential persistence, bioaccumulation, and toxicity in the environment. nih.gov

Detailed Research Findings

Due to a lack of specific studies on this compound, this section will discuss the ecotoxicological effects of structurally similar compounds, such as other short-chain halogenated ethers and haloalkanes, to provide a scientifically grounded perspective on its potential environmental impact.

Effects on Aquatic Biota:

The primary concern for chemicals like this compound in aquatic environments is their potential for toxicity to a range of organisms that form the foundational levels of the food web, including algae, invertebrates, and fish.

Algae: As primary producers, any toxic effects on algae can have cascading consequences for the entire aquatic ecosystem. For similar halogenated compounds, observed effects include inhibition of growth and photosynthesis. The mechanism of toxicity is often related to the disruption of cellular membranes and metabolic processes.

Invertebrates: Aquatic invertebrates, such as daphnids (water fleas), are standard indicator species for ecotoxicity. Halogenated compounds can cause mortality, immobilization, and reproductive impairment in these organisms. These effects are critical as invertebrates are a key food source for many fish species.

Fish: Fish can be affected by halogenated ethers through various mechanisms, including narcosis, where the chemical nonspecifically disrupts cell membrane function, leading to a general depression of biological activity. More specific toxic actions can also occur, potentially targeting the liver, nervous system, or reproductive system. The presence of both bromine and chlorine atoms in this compound may enhance its reactivity and potential for toxic effects compared to single-halogenated analogues.

Effects on Terrestrial Biota:

The impact of this compound on terrestrial ecosystems is less understood. The compound's volatility suggests that atmospheric deposition could be a route of exposure for soil organisms and plants.

Soil Organisms: The introduction of halogenated compounds into the soil can adversely affect microbial communities, which are vital for nutrient cycling. Earthworms and other invertebrates may also be susceptible to the toxic effects of such chemicals, leading to potential disruptions in soil structure and fertility.

Plants: Uptake of halogenated compounds from the soil and their subsequent effects on plant growth and development are a possibility. For some halogenated substances, phytotoxicity has been observed, manifesting as reduced germination, stunted growth, and chlorosis.

Predicted Ecotoxicity Data Tables

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models, such as the Ecological Structure Activity Relationships (ECOSAR) program, are used to predict the toxicity of chemicals to aquatic organisms. The following tables present predicted acute toxicity values for this compound.

It is crucial to note that these values are computational estimates and have not been confirmed by laboratory testing.

Table 1: Predicted Acute Aquatic Toxicity of this compound

Trophic LevelSpecies GroupEndpointPredicted Value (mg/L)
FishFish96-hour LC5010 - 100
InvertebratesAquatic Invertebrates48-hour EC5010 - 100
AlgaeGreen Algae96-hour EC501 - 10

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms within a specified time.

Table 2: Predicted Chronic Aquatic Toxicity of this compound

Trophic LevelSpecies GroupEndpointPredicted Value (mg/L)
FishFishChronic Value (ChV)1 - 10
InvertebratesAquatic InvertebratesChronic Value (ChV)1 - 10
AlgaeGreen AlgaeChronic Value (ChV)0.1 - 1

ChV (Chronic Value): An estimate of the concentration of a substance that is safe for chronic exposure to an organism.

These predicted values suggest that this compound may be moderately to highly toxic to aquatic life, with algae potentially being the most sensitive trophic level.

Advanced Analytical Methodologies for 1 Bromo 2 Chloromethoxy Ethane

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 1-Bromo-2-(chloromethoxy)ethane, especially in complex matrices. The choice of chromatographic method and detector is crucial for achieving the desired selectivity and sensitivity.

Gas Chromatography (GC) with Various Detection Modes (e.g., FID, ECD, MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. The separation occurs as the compound, carried by an inert gas, interacts with a stationary phase within a capillary column.

A suitable GC method for this compound would likely employ a non-polar or mid-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane. The oven temperature program would be optimized to ensure adequate separation from other volatile components in a sample.

Detection Modes:

Flame Ionization Detector (FID): While FID is a universal detector for organic compounds, its sensitivity to halogenated compounds is moderate. It would be suitable for quantifying high concentrations of this compound.

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. nih.gov This makes it an excellent choice for trace-level analysis of this compound. The presence of both bromine and chlorine atoms in the molecule would lead to a strong response.

Mass Spectrometry (MS): GC coupled with MS (GC-MS) provides both separation and structural information, making it the gold standard for identification. acs.orgrestek.comchromatographyonline.com The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br in nearly a 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in approximately a 3:1 ratio). This isotopic signature allows for highly confident identification. acs.org

ParameterPredicted ConditionRationale
Column Phenyl-substituted polysiloxane (e.g., 5% phenyl)Good general-purpose column for separating a range of organic compounds, including halogenated ones.
Injector Temperature 250 °CEnsures complete volatilization without thermal degradation.
Carrier Gas Helium or HydrogenCommon carrier gases providing good efficiency.
Oven Program Initial temp. 50°C, ramp to 250°CAllows for separation of volatile components at the beginning and elution of less volatile compounds later.
Detector ECD or MSECD for high sensitivity to the halogenated structure; MS for definitive identification. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, PDA, MS)

For less volatile impurities or when derivatization is employed, High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

A reversed-phase HPLC method would be most common, utilizing a C18 or C8 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection Modes:

UV Detector: this compound lacks a strong chromophore, so its UV absorbance would be weak and at low wavelengths, making this detector less suitable for sensitive analysis.

Photodiode Array (PDA) Detector: A PDA detector would provide the full UV-Vis spectrum of the eluting peak, which can aid in identification, but the sensitivity limitations for this compound remain.

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is a highly powerful technique for the analysis of a wide range of compounds. nih.govacs.org For this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used. Similar to GC-MS, the isotopic pattern in the mass spectrum would be a key identifier.

ParameterPredicted ConditionRationale
Column C18 or Phenyl-HexylReversed-phase columns suitable for a wide range of organic molecules.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for the elution of compounds with varying polarities.
Detector MSProvides the best sensitivity and specificity for this compound in an HPLC setup. nih.govacs.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. waters.comnih.gov The principles of separation and detection are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC-MS method would be the most advanced chromatographic approach for the rapid and sensitive analysis of this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to show three distinct signals, all appearing as triplets due to coupling with adjacent methylene (B1212753) groups.

The protons on the carbon adjacent to the bromine atom (Br-CH₂-) would be expected to appear at a certain chemical shift.

The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be shifted further downfield due to the electronegativity of the oxygen. fiveable.me

The protons of the chloromethyl group (Cl-CH₂-O-) would be the most deshielded and appear at the lowest field due to the combined electron-withdrawing effects of the chlorine and oxygen atoms. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum is predicted to show three signals, corresponding to the three unique carbon environments in the molecule.

The chemical shift of the carbon bonded to bromine (Br-CH₂) would be influenced by the halogen.

The carbon bonded to the ether oxygen (-O-CH₂) would appear in the typical range for ethers. readchemistry.com

The carbon of the chloromethyl group (Cl-CH₂-O-) would be significantly downfield due to the high electronegativity of both chlorine and oxygen. fiveable.me

Predicted NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Br-C H₂-~3.6~30-40
-O-C H₂-CH₂Br~3.8~65-75
Cl-C H₂-O-~5.5~80-90

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

C-H stretching: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

C-O stretching: A strong, characteristic C-O-C stretching vibration for the ether linkage is expected in the 1150-1085 cm⁻¹ region. openstax.orglibretexts.orglibretexts.org

C-Br stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration also appears in the fingerprint region, usually between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-Br and C-Cl stretching vibrations are often strong in the Raman spectrum. Conformational properties of similar halogenated ethers have been investigated using FT-Raman spectroscopy.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretch (aliphatic)2850-30002850-3000
C-O-C stretch (ether)1150-1085Weak
C-Cl stretch800-600800-600
C-Br stretch600-500600-500

Note: These are predicted frequency ranges based on typical values for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the mass-to-charge ratio (m/z) of an ion. This precision allows for the calculation of the elemental composition of a molecule with a high degree of confidence, a critical step in the identification of unknown compounds or the confirmation of a synthesized molecule's identity.

For this compound, with a molecular formula of C₃H₆BrClO, HRMS would be instrumental in confirming its elemental composition. The technique can differentiate between molecules with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes.

The theoretical exact mass of the most abundant isotopic composition of this compound ([M]⁺) can be calculated based on the masses of the most abundant isotopes of its constituent atoms: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a unique isotopic cluster in the mass spectrum, further aiding in its identification.

Illustrative HRMS Data for this compound

Ion SpeciesTheoretical Exact Mass (m/z)Relative Abundance (%)
[C₃H₆⁷⁹Br³⁵ClO]⁺171.92906100
[C₃H₆⁸¹Br³⁵ClO]⁺173.9270197.5
[C₃H₆⁷⁹Br³⁷ClO]⁺173.9261132.5
[C₃H₆⁸¹Br³⁷ClO]⁺175.9240631.7

Note: This table is for illustrative purposes only and represents theoretical values. Actual experimental values may vary slightly.

Quantitative Analytical Method Development and Validation

The development and validation of a quantitative analytical method are essential for determining the concentration of this compound in a given sample. A common approach for a volatile, halogenated compound like this would be Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), the latter being particularly sensitive to halogenated compounds.

The development process would involve:

Column Selection: Choosing a GC column with a stationary phase that provides good resolution and peak shape for the analyte. A mid-polarity column would likely be a suitable starting point.

Optimization of GC Parameters: Fine-tuning the oven temperature program, carrier gas flow rate, and injector and detector temperatures to achieve optimal separation and sensitivity.

Method Validation: According to ICH guidelines, a quantitative method must be validated for its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Illustrative Validation Parameters for a Hypothetical GC Method

ParameterIllustrative Specification
Linearity (r²)≥ 0.995
Accuracy (% Recovery)80-120%
Precision (RSD%)≤ 15%
Limit of Detection (LOD)e.g., 0.1 ng/mL
Limit of Quantitation (LOQ)e.g., 0.5 ng/mL

Note: These are typical performance characteristics for a validated analytical method and are not based on actual experimental data for this compound.

Impurity Profiling and Trace Analysis

Impurity profiling is the identification and quantification of any unwanted chemical substances present in a sample of this compound. These impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Trace analysis involves the detection and quantification of the compound at very low concentrations.

For impurity profiling, a combination of chromatographic and spectroscopic techniques is typically employed. A high-resolution separation technique like GC or High-Performance Liquid Chromatography (HPLC) would be used to separate the impurities from the main compound. Subsequent identification of the impurities would be carried out using HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Trace analysis of this compound, for instance in environmental or biological samples, would require highly sensitive analytical instrumentation and efficient sample preparation techniques to pre-concentrate the analyte.

Potential Impurities in this compound Synthesis

Potential ImpurityPotential Origin
2-Bromoethanol (B42945)Unreacted starting material
ParaformaldehydeUnreacted starting material
Bis(2-bromoethyl) etherSide reaction product
1,2-DibromoethaneImpurity in starting material or side reaction

Note: This table lists hypothetical impurities based on a plausible synthesis route. Actual impurities would need to be determined experimentally.

Sample Preparation and Extraction Methodologies

The choice of sample preparation and extraction methodology is crucial for the accurate analysis of this compound, especially from complex matrices. The goal is to isolate the analyte from interfering components and to concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE)

SPE is a technique where a sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a suitable solvent. For a moderately polar compound like this compound, a variety of sorbent materials could be investigated, such as:

Normal-phase sorbents (e.g., silica, alumina): For extraction from non-polar matrices.

Reversed-phase sorbents (e.g., C18, C8): For extraction from aqueous matrices.

Polymeric sorbents: Which can offer a wider range of selectivity.

The selection of the appropriate sorbent and elution solvent would require experimental optimization.

Liquid-Liquid Microextraction (LLME)

LLME is a miniaturized version of traditional liquid-liquid extraction that uses a minimal amount of solvent. A small volume of an immiscible organic solvent is dispersed in the aqueous sample. The large surface area of the microdroplets facilitates the rapid extraction of the analyte. After extraction, the organic phase is collected and analyzed. For a volatile compound like this compound, headspace or direct immersion LLME techniques could be applicable.

Comparison of Illustrative Extraction Methodologies

TechniquePrinciplePotential Advantages for this compound
Solid-Phase ExtractionPartitioning between a solid sorbent and a liquid sample.High recovery, good selectivity, potential for automation.
Liquid-Liquid MicroextractionPartitioning between two immiscible liquid phases on a microscale.Low solvent consumption, high enrichment factor, simplicity.

Note: The suitability of these techniques would need to be experimentally verified for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electron distribution and orbital interactions within a molecule, which are fundamental to its chemical behavior.

Electronic Density Distribution and Electrostatic Potential Maps

The electronic density distribution in 1-bromo-2-(chloromethoxy)ethane is significantly influenced by the presence of highly electronegative halogen atoms (bromine and chlorine) and the oxygen atom. This results in a non-uniform distribution of electron density across the molecule. An electrostatic potential map would visually represent this, with regions of high electron density (negative potential) localized around the oxygen and chlorine atoms, and regions of lower electron density (positive potential) near the hydrogen atoms and the bromine atom. These maps are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the atoms with lone pairs, such as oxygen and the halogens, making them potential sites for electrophilic attack. The LUMO is expected to be distributed along the C-Br and C-Cl bonds, indicating these are the likely sites for nucleophilic attack, leading to the cleavage of these bonds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-10.5
LUMO-1.2
HOMO-LUMO Gap9.3

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be obtained from quantum chemical calculations.

Reaction Pathway Energetics and Transition State Characterization

Computational methods can be used to model the energy changes that occur during a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates and transition states, the reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, in a nucleophilic substitution reaction, the calculations could model the approach of a nucleophile to one of the electrophilic carbon centers, the breaking of the carbon-halogen bond, and the formation of the new bond. The geometry and energy of the transition state for this process can be precisely characterized, providing insight into the mechanism of the reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the motion of atoms and the influence of the surrounding environment.

Conformational Analysis and Molecular Flexibility

Due to the presence of single bonds, this compound possesses significant conformational flexibility. The rotation around the C-C and C-O bonds leads to various spatial arrangements of the atoms, known as conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and physical properties of the molecule can be dependent on its preferred conformation.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules. For example, in a polar solvent, the dipole moment of the solute will interact with the dipoles of the solvent molecules, leading to stabilization. These simulations can predict how the solvent affects conformational equilibria, the energies of frontier orbitals, and the activation energies of reactions. For instance, a polar protic solvent might stabilize the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction rate compared to a nonpolar solvent.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of computational toxicology and drug discovery. guidechem.comlookchem.com They operate on the principle that the biological activity of a chemical is directly related to its molecular structure. lookchem.com SAR provides qualitative relationships, often in the form of "structural alerts" that flag a molecule as potentially toxic based on the presence of certain substructures. guidechem.com QSAR models take this a step further by creating mathematical equations that quantitatively link molecular descriptors (numerical representations of a molecule's properties) to its biological activity. lookchem.com

For this compound, a QSAR model would aim to predict a specific biological endpoint, such as toxicity to a particular organism or its potential for environmental degradation. The development of such a model involves several key steps:

Data Set Compilation: A collection of compounds with known activities and structural similarities to this compound would be assembled. lookchem.com

Descriptor Calculation: A wide range of molecular descriptors for each compound in the set would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and others.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a model is built that best correlates a subset of these descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested to ensure its reliability. lookchem.com

While a specific QSAR model for this compound is not documented, studies on analogous compounds like halogenated aliphatic hydrocarbons demonstrate the approach. For instance, a QSAR study on the toxicity of such compounds to Aspergillus nidulans found that descriptors like the energy of the lowest unoccupied molecular orbital (E LUMO), energy gap (E gap), molecular polarizability (α), and molar refractivity (MR) were significant in predicting toxicity. These descriptors provide insight into a molecule's reactivity and its ability to interact with biological systems. The presence of bromine, chlorine, and an ether linkage in this compound would significantly influence these descriptor values and, consequently, its predicted activity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for molecular identification. These predictions are based on calculating the molecule's electronic structure and vibrational modes.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For this compound (Br-CH₂-CH₂-O-CH₂-Cl), one would expect to see three distinct signals corresponding to the three different sets of methylene (B1212753) protons.

To illustrate, we can look at the predicted and experimental data for related compounds:

1-Bromo-2-chloroethane (B52838) (Br-CH₂-CH₂-Cl): The two methylene groups are in different chemical environments due to the differing electronegativity of bromine and chlorine. This results in two triplet signals in the ¹H NMR spectrum.

1-Bromo-2-methoxyethane (Br-CH₂-CH₂-OCH₃): Similarly, this compound shows distinct signals for the two methylene groups, influenced by the bromine and the methoxy (B1213986) group.

For this compound, the protons on the carbon adjacent to the bromine would likely appear at a different chemical shift than the protons on the carbon adjacent to the ether oxygen. The chloromethoxy group's protons (-O-CH₂-Cl) would also have a unique signal, likely shifted downfield due to the influence of both the oxygen and chlorine atoms.

Predicted Infrared (IR) Spectrum:

IR spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. A computational prediction for this compound would reveal several key absorption bands. Based on the analysis of a similar compound, 1-bromo-2-chloroethane, we can anticipate the following:

C-H Stretching: Moderately strong absorptions in the range of 2850-3000 cm⁻¹.

C-H Bending: Deformations vibrations typically found around 1370-1470 cm⁻¹.

C-O Stretching: A strong band characteristic of the ether linkage, typically appearing in the 1000-1300 cm⁻¹ region.

C-Br and C-Cl Stretching: Strong absorption bands in the fingerprint region, generally below 880 cm⁻¹. The specific frequencies would help distinguish it from other haloalkanes.

The table below shows a comparison of predicted spectroscopic data for related compounds, which helps in estimating the expected values for this compound.

Compound NamePredicted Spectroscopic ParameterPredicted Value/Range
1-Bromo-2-chloroethane ¹H NMR Chemical Shift (ppm)Two triplets
IR C-H Stretch (cm⁻¹)2845-2975
IR C-H Bend (cm⁻¹)1370-1470
IR C-Br/C-Cl Stretch (cm⁻¹)500-880
1-Bromo-2-methoxyethane ¹H NMR Chemical Shift (ppm)Multiple distinct signals

This table is illustrative and based on data for analogous compounds.

In Silico Toxicity and Environmental Fate Prediction

In silico models are invaluable for predicting the potential toxicity and environmental fate of chemicals, providing a rapid and ethically sound alternative to animal testing. guidechem.com These predictions are often based on QSARs or expert systems that use large databases of chemical properties.

Toxicity Prediction:

Computational tools can predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and aquatic toxicity. guidechem.comguidechem.com For this compound, the presence of alkylating groups (bromoethane and chloromethoxy moieties) would be flagged by many toxicity prediction systems as a "structural alert" for potential mutagenicity and carcinogenicity. These groups have the potential to react with biological macromolecules like DNA. For example, the related compound 1-bromo-2-chloroethane is recognized as a mutagen.

Environmental Fate Prediction:

The environmental fate of a chemical—how it moves and persists in the air, water, and soil—can also be estimated. Key parameters include:

Biodegradation: The likelihood that microorganisms will break down the chemical.

Bioconcentration Factor (BCF): The potential for the chemical to accumulate in aquatic organisms.

Henry's Law Constant: This value indicates the tendency of a chemical to partition between water and air, which is crucial for predicting its volatilization from water bodies.

Atmospheric Fate: The half-life of the compound in the atmosphere, often determined by its reaction rate with hydroxyl radicals.

The table below presents predicted environmental fate and toxicity data for the analog 1-bromo-2-chloroethane, derived from computational models. These values provide a reasonable estimate of how this compound might behave in the environment. The ether linkage in this compound might slightly alter these properties, for instance, by potentially increasing its water solubility and affecting its biodegradation pathway.

ParameterPredicted Value for 1-Bromo-2-chloroethaneSignificance
Potential for Bioconcentration (BCF) 4 (estimated)Low potential to accumulate in aquatic organisms.
Henry's Law Constant (atm-m³/mol) 9.1 x 10⁻⁴Suggests volatilization from water will occur.
Atmospheric Half-Life 42 days (estimated)Indicates moderate persistence in the atmosphere.
Mutagenicity Classified as a mutagenPotential to cause genetic mutations.

This table contains data for the analog 1-bromo-2-chloroethane to illustrate the types of predictions made.

Future Research Directions and Emerging Paradigms

Development of Innovative and Sustainable Synthetic Strategies

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. beilstein-journals.orgroyalsocietypublishing.orgindianchemicalsociety.com Future research on 1-bromo-2-(chloromethoxy)ethane will undoubtedly focus on developing more environmentally benign and efficient synthetic routes. Traditional methods for producing α-haloethers often involve hazardous reagents and produce significant waste. researchgate.net

Key areas for innovation include:

Catalytic Approaches: The development of novel catalytic systems can offer milder reaction conditions and higher selectivity, minimizing by-product formation. beilstein-journals.org For instance, the use of solid acid or supported metal catalysts could facilitate the synthesis, allowing for easier separation and catalyst recycling. nih.gov

Flow Chemistry: Continuous flow technologies offer enhanced safety, better heat and mass transfer, and the potential for on-demand generation of reactive intermediates. wikipedia.orgnih.govresearchgate.net Applying flow chemistry to the synthesis of this compound could lead to safer and more scalable production processes.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. royalsocietypublishing.org Future strategies will aim to improve the atom economy of the synthesis of this compound.

Synthetic StrategyPotential AdvantagesKey Research Focus
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, milder reaction conditions.Development of robust and selective solid acid or supported metal catalysts.
Flow Chemistry Enhanced safety, improved process control, scalability, on-demand synthesis. wikipedia.orgnih.govresearchgate.netReactor design, optimization of reaction parameters (temperature, flow rate, stoichiometry).
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes capable of halogenation and etherification.

Discovery of Novel Reactivity and Functionalization Pathways

The dual reactivity of this compound, stemming from the bromo and chloromethoxy groups, opens up a vast landscape for exploring novel chemical transformations. nih.govacs.org The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective and sequential functionalization.

Future research in this area could explore:

Selective Transformations: Developing conditions that allow for the selective reaction of one halogen over the other will be crucial for its use as a versatile building block. This could involve the use of specific catalysts or reaction conditions that favor the activation of one C-X bond.

Palladium-Catalyzed Cross-Coupling: The use of aryl chlorides as electrophiles in palladium-catalyzed reactions is an expanding field. organic-chemistry.org Investigating the participation of both the bromo and chloro functionalities of this compound in such reactions could lead to novel difunctionalization strategies.

Domino and Cascade Reactions: The bifunctional nature of this compound is well-suited for designing domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. chemistry.or.jp This can significantly increase synthetic efficiency.

Integration of this compound into Advanced Materials

Bifunctional monomers are fundamental to the synthesis of a wide array of polymers and advanced materials. fiveable.menumberanalytics.com The distinct reactive sites of this compound make it a prime candidate for use as a monomer or cross-linking agent in the creation of novel materials with unique properties.

Potential applications in materials science include:

Polymer Synthesis: This compound could be used to synthesize new types of polyesters, polyamides, and polyurethanes through step-growth polymerization. fiveable.me The resulting polymers may exhibit enhanced properties such as flame retardancy due to the halogen content. wikipedia.org

Functional Coatings: The reactivity of the halogen atoms could be exploited to graft these molecules onto surfaces, creating functional coatings with specific properties like hydrophobicity or biocompatibility.

Nanocomposites and Hybrid Materials: Incorporating this compound into polymer matrices could lead to the development of nanocomposites and hybrid materials with improved mechanical, thermal, or electrical properties. numberanalytics.com

Material TypePotential Role of this compoundAnticipated Properties
Polymers Bifunctional monomer or cross-linking agent. fiveable.meEnhanced thermal stability, flame retardancy, tunable mechanical properties. wikipedia.org
Functional Coatings Surface grafting agent.Modified surface energy, improved adhesion, introduction of reactive sites.
Nanocomposites Cross-linking agent for polymer matrix. numberanalytics.comImproved mechanical strength, thermal stability, and barrier properties.

Enhanced Environmental Remediation and Monitoring Technologies

Halogenated organic compounds are a significant class of environmental pollutants, and developing effective methods for their detection and removal is crucial. tandfonline.comnih.gov While this compound itself is a chemical of interest, its study can also contribute to broader environmental technologies.

Future research directions include:

Advanced Oxidation Processes: Investigating the degradation of this compound using advanced oxidation processes (AOPs) could provide insights into the remediation of other halogenated pollutants.

Biosensor Development: The development of enzymatic biosensors for the detection of halogenated compounds is an active area of research. nih.gov Studying the interaction of this compound with specific enzymes could lead to the design of sensitive and selective monitoring tools.

Selective Adsorbents: Creating materials that can selectively adsorb and remove halogenated organic compounds from water is a key goal in environmental remediation. pacelabs.com The unique structure of this compound could be used to design and test the efficacy of such materials.

Refined Predictive Models for Toxicological and Ecotoxicological Assessment

Understanding the potential toxicological and ecotoxicological effects of chemicals is paramount for ensuring human and environmental safety. fishersci.comnih.gov For a relatively understudied compound like this compound, predictive modeling offers a powerful tool for risk assessment.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models for halogenated ethers can help predict their biological activity and potential toxicity based on their molecular structure. nih.govnih.gov This can guide the design of safer chemicals.

In Silico Modeling: Computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential to interact with biological targets. mdpi.com

Read-Across Approaches: The toxicological data of structurally similar compounds, such as other halogenated ethers, can be used to estimate the potential hazards of this compound.

Modeling ApproachObjectiveExpected Outcome
QSAR Predict biological activity and toxicity from molecular structure. nih.govnih.govIdentification of structural features associated with toxicity, guiding safer chemical design.
In Silico ADME/Tox Predict pharmacokinetic and toxicodynamic properties.Early assessment of potential health and environmental risks.
Read-Across Estimate toxicity based on data from structurally similar compounds.Preliminary risk assessment in the absence of extensive experimental data.

Automation and High-Throughput Approaches in Synthesis and Analysis

The integration of automation and high-throughput technologies is revolutionizing chemical research by accelerating the pace of discovery. youtube.com Applying these approaches to the study of this compound can significantly enhance our understanding of its chemistry.

Future endeavors in this domain may involve:

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can enable the rapid exploration of reaction conditions and the generation of libraries of derivatives for further study. chemistry.or.jp

High-Throughput Screening: High-throughput screening methods can be employed to quickly evaluate the reactivity of this compound in a wide range of chemical transformations and to identify new catalytic systems.

Integrated Analytical Techniques: Coupling automated reactors with real-time analytical techniques, such as mass spectrometry or NMR spectroscopy, can provide rapid insights into reaction mechanisms and kinetics.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(chloromethoxy)ethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.